molecular formula C2H6O<br>CH3OCH3<br>CH3OCH3<br>C2H6O B090551 Dimethyl ether CAS No. 115-10-6

Dimethyl ether

Cat. No.: B090551
CAS No.: 115-10-6
M. Wt: 46.07 g/mol
InChI Key: LCGLNKUTAGEVQW-UHFFFAOYSA-N
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Description

Dimethyl ether, also known as methoxymethane, is the simplest ether with the chemical formula CH₃OCH₃. It is a colorless gas with a faint ethereal odor and is highly flammable. This compound is used as a precursor to other organic compounds and as an aerosol propellant. It is also being explored as a clean-burning alternative fuel .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl ether can be synthesized through the dehydration of methanol. The reaction is typically catalyzed by acidic catalysts such as alumina or zeolites: [ 2 \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{OCH}_3 + \text{H}_2\text{O} ] This reaction is carried out at elevated temperatures ranging from 250°C to 400°C .

Industrial Production Methods: Industrial production of this compound involves two main methods:

    Two-Step Process: Methanol is first synthesized from synthesis gas (a mixture of carbon monoxide and hydrogen), followed by its dehydration to produce this compound.

    One-Step Process: This method combines methanol synthesis and dehydration in a single reactor using bifunctional catalysts.

Chemical Reactions Analysis

Methanol Dehydration

The primary industrial route to DME involves catalytic dehydration of methanol:
2CH3OHcatalystCH3OCH3+H2O2\text{CH}_3\text{OH}\xrightarrow{\text{catalyst}}\text{CH}_3\text{OCH}_3+\text{H}_2\text{O}
Common catalysts include γ-alumina and zeolites, operating at 200–300°C .

Electrochemical Synthesis
Recent studies propose a novel method using strong electric fields (>0.55 V/Å) to induce methanol dehydration in liquid phase :
2CH3OHECH3OCH3+H2O2\text{CH}_3\text{OH}\xrightarrow{\text{E}}\text{CH}_3\text{OCH}_3+\text{H}_2\text{O}
Ab initio molecular dynamics simulations reveal two mechanisms:

  • Cation-mediated pathway : Methanol cation (CH3OH2+\text{CH}_3\text{OH}_2^+) undergoes C–O bond cleavage, releasing CH3+\text{CH}_3^+, which combines with another methanol molecule to form DME .

  • Anion-assisted pathway : Methoxide (CH3O\text{CH}_3\text{O}^-) reacts with CH3+\text{CH}_3^+ to yield DME .

Parameter Value Source
Field strength>0.55 V/Å
DME yieldProgressive accumulation at >0.60 V/Å
Key intermediatesCH3OH2+\text{CH}_3\text{OH}_2^+, CH3+\text{CH}_3^+

Carbonylation to Methyl Acetate

DME reacts with CO over mordenite zeolites to form methyl acetate, a precursor to acetic acid :
CH3OCH3+COCH3COOCH3\text{CH}_3\text{OCH}_3+\text{CO}\rightarrow \text{CH}_3\text{COOCH}_3
Mechanism :

  • Rate-limiting step : CO insertion into surface-bound methyl groups (Ea=85textkJmolE_\text{a}=85\\text{kJ mol}) .

  • Site dependency : Faster in eight-membered zeolite pockets than in twelve-membered channels due to confined transition states .

Condition Effect Source
Pressure10–100 bar (optimized at 50 bar)
Temperature438 K
Catalyst deactivationMethyl acetate inhibits CO adsorption

Peroxide Formation

DME forms explosive peroxides upon prolonged air exposure :
CH3OCH3+O2CH3O O CH3\text{CH}_3\text{OCH}_3+\text{O}_2\rightarrow \text{CH}_3\text{O O CH}_3
This reaction necessitates strict storage protocols under inert atmospheres .

Combustion

DME undergoes complete combustion, making it a clean fuel alternative :
CH3OCH3+3O22CO2+3H2O\text{CH}_3\text{OCH}_3+3\text{O}_2\rightarrow 2\text{CO}_2+3\text{H}_2\text{O}

Property Value Source
Autoignition temperature350°C
Explosive limits3.4–27.0 vol% in air

Astrochemical Formation

In interstellar environments, DME forms via ion-molecule reactions :

  • CH3OH+CH3OH2+(CH3)2OH++H2O\text{CH}_3\text{OH}+\text{CH}_3\text{OH}_2^+\rightarrow (\text{CH}_3)_2\text{OH}^++\text{H}_2\text{O}

  • (CH3)2OH++NH3CH3OCH3+NH4+(\text{CH}_3)_2\text{OH}^++\text{NH}_3\rightarrow \text{CH}_3\text{OCH}_3+\text{NH}_4^+

Kinetics :

  • Rate coefficient for step 1: 1.2×109textcm3/s1.2\times 10^{-9}\\text{cm}^3/\text{s} at 10–100 K .

  • Proton transfer to NH₃ drives step 2, with near-unity efficiency .

Scientific Research Applications

Fuel Source

DME is increasingly recognized as a sustainable fuel alternative. Its applications include:

  • Diesel Fuel Substitute : DME can be used in specially designed diesel engines, providing similar thermal efficiency to conventional diesel fuels while producing lower emissions .
  • Aerosol Propellant : It serves as an environmentally friendly propellant in aerosol products, replacing chlorofluorocarbons (CFCs) that harm the ozone layer .
  • Domestic Fuel : Due to its easy liquefaction and handling properties, DME can substitute liquefied petroleum gas (LPG) in household applications .
Application TypeSpecific Use CasesEnvironmental Impact
Diesel Fuel SubstituteHeavy-duty vehiclesLow emissions, no particulate matter
Aerosol PropellantCosmetics, paintsOzone-friendly
Domestic FuelCooking, heatingCleaner than traditional fuels

Chemical Intermediate

DME is an essential intermediate in the synthesis of various chemicals:

  • Production of Olefins : DME can be converted into lower olefins through catalytic processes, which are vital for producing plastics and other materials .
  • Synthesis of Methyl Acetate and Dimethyl Sulfate : These compounds are important for pharmaceuticals and agrochemicals .

Extraction Solvent

The European Food Safety Authority has evaluated DME's safety as an extraction solvent for food products. It has been deemed safe under specific conditions, making it suitable for extracting flavors and proteins from food sources .

Case Study 1: DME as a Diesel Fuel Substitute

A study conducted by JFE Group demonstrated the successful use of DME in a diesel generation system with a capacity of 1250 kW. The results indicated that DME combustion produced significantly lower NOx emissions compared to traditional diesel fuels. This study highlights DME's potential in reducing air pollution from transportation sources .

Case Study 2: DME Production from Biomass

Research on synthesizing DME from biomass gasification showed promising results with CO conversions reaching up to 82%. The selectivity for DME was around 74%, indicating efficient conversion processes. This method not only provides a renewable fuel source but also contributes to waste management by utilizing agricultural residues .

Future Prospects

The future applications of this compound are promising, particularly in the context of energy transition and sustainability. As technologies advance, the production methods for DME from renewable resources such as biomass and waste materials are expected to become more economically viable. Furthermore, ongoing research into its use in fuel cells and as a raw material for chemicals continues to expand its potential applications in various sectors.

Mechanism of Action

Dimethyl ether can be compared with other ethers and alcohols:

    Ethanol (C₂H₆O): Both are isomers with the same molecular formula but different structures. Ethanol is a liquid at room temperature, while this compound is a gas.

    Diethyl Ether (C₄H₁₀O): Diethyl ether has a higher boiling point and is used as an anesthetic and solvent. .

Comparison with Similar Compounds

  • Ethanol
  • Diethyl Ether
  • Methanol
  • Methyl tert-butyl ether (MTBE)

Dimethyl ether stands out due to its unique combination of properties, making it versatile for various applications in different fields.

Biological Activity

Dimethyl ether (DME), a simple ether with the chemical formula C2H6O\text{C}_2\text{H}_6\text{O}, is increasingly recognized for its diverse applications, particularly in energy and extraction processes. This article explores the biological activity of DME, focusing on its safety, efficacy in extraction processes, and potential therapeutic applications.

Overview of this compound

This compound is a colorless gas at room temperature and pressure, known for its clean-burning properties. It has gained attention as a potential alternative fuel due to its high cetane number and lower emissions compared to traditional fuels. Additionally, DME serves as an extraction solvent in various industries, including food and pharmaceuticals.

Toxicological Assessment

The European Food Safety Authority (EFSA) has evaluated DME's safety as an extraction solvent. Their findings indicate that DME poses no significant safety concerns under specified conditions of use. The EFSA CEF Panel concluded that the maximum residual limits proposed for DME in food products are acceptable, with no new genotoxicity data suggesting harmful effects .

Table 1: Summary of EFSA Findings on this compound

ParameterValue
Maximum Residual Limit (MRL)3 mg/kg in defatted protein products
Genotoxicity StudiesNo genotoxic potential found
Safety ConclusionNo safety concerns under intended use

Biological Activity in Extraction Processes

DME has been utilized as a solvent for extracting bioactive compounds from various sources. A study investigated the efficacy of DME compared to other solvents (ethanol and butane) in extracting cannabinoids from cannabis. The results demonstrated that DME extracts exhibited superior antimicrobial activity against a range of microorganisms, indicating its potential as an effective extraction solvent for therapeutic compounds .

Table 2: Antimicrobial Activity of Cannabis Extracts

Solvent TypeMinimum Inhibitory Concentration (MIC)Active Compounds Extracted
This compound (DME)4 - 256 μg/mLTHCA, other cannabinoids
EthanolHigher MIC values than DMELower cannabinoid content
ButaneComparable to DMETHCA, terpenes

Case Study 1: Use of DME in LPG Mixtures

In Indonesia, DME is being used as a mixed fuel with liquefied petroleum gas (LPG). A narrative policy analysis highlighted the government's efforts to promote DME for reducing greenhouse gas emissions. The study emphasized the need for comprehensive discussions involving stakeholders to address concerns about DME's production and environmental impacts .

Case Study 2: this compound in Hydrogen Storage

Recent research proposed a novel approach using DME as a hydrogen carrier in energy storage systems. The study revealed that the physical and chemical properties of DME allow it to effectively transport hydrogen while minimizing toxicological risks associated with other carriers like ammonia . This innovative application could significantly impact future energy systems.

Q & A

Basic Research Questions

Q. What experimental methodologies are critical for studying the low-temperature oxidation kinetics of dimethyl ether?

Researchers employ jet-stirred reactors (JSRs) coupled with gas chromatography and continuous-wave cavity ring-down spectroscopy (cw-CRDS) to quantify major oxidation products like formaldehyde (CH₂O) and hydrogen peroxide (H₂O₂). These setups operate at temperatures ranging from 500–1100 K, pressures near atmospheric (106.7 kPa), and high helium dilution to isolate reaction pathways . Key parameters include equivalence ratios (0.25–2) and residence times (~2 s), enabling precise measurement of species mole fractions and validation against kinetic models .

Q. How can sorption-enhanced synthesis improve this compound production efficiency?

Sorption-enhanced DME synthesis integrates methanol dehydration with in-situ water removal using adsorbents like γ-alumina. This approach shifts equilibrium toward DME by mitigating steam-induced catalyst deactivation. Reactor designs must balance adsorption capacity and regeneration cycles (e.g., pressure swing adsorption) to optimize yield. Experimental studies validate process models under industrial conditions, achieving >90% CO₂ conversion in CO₂-rich syngas systems .

Q. What techniques are used to measure this compound’s thermophysical properties, such as viscosity?

Vibrating-wire viscometers provide high-precision viscosity measurements for DME across liquid and vapor phases (243–373 K, up to 30 MPa). Data uncertainty is ±2% (liquid) and ±3% (gas), with correlations derived for saturated liquid and multiparameter formulations. These measurements are critical for refining thermodynamic models .

Advanced Research Questions

Q. How do discrepancies between experimental and modeled formaldehyde concentrations arise in low-temperature DME oxidation?

Under low-temperature conditions (500–800 K), formaldehyde predictions often deviate due to competing pathways involving CH₃OCH₂O₂ radicals and methyl formate (CH₃OCHO) formation. For example, Herrmann et al. observed methyl formate concentrations comparable to formaldehyde, while JSR studies reported 30× lower values . Model improvements require quantum-calculated rate constants for radical branching and isomerization reactions .

Q. What strategies resolve contradictions in DME oxidation models across different reactor types?

Model validation against diverse datasets (flow reactors, shock tubes, rapid compression machines) reveals temperature- and pressure-dependent discrepancies. For instance, shock tube data at 22 bar show overestimated H₂O₂ concentrations at lean conditions (equivalence ratio, ε = 0.2), while jet-stirred reactor models under-predict CO and CO₂ at intermediate temperatures (700–800 K). Iterative parameter optimization and uncertainty analysis (e.g., Monte Carlo sampling) reconcile these gaps .

Q. How do uncertainties in kinetic parameters affect the reliability of DME oxidation models?

Global sensitivity analysis identifies critical reactions influencing species predictions. For example, rate constants for CH₃OCH₃ + OH → CH₃OCH₂ + H₂O and CH₃OCH₂O₂ isomerization exhibit high sensitivity (±15% error in CH₂O predictions). Uncertainty factors (1.12–1.26) for C0-C2 and DME-specific reactions are derived from literature evaluations and quantum calculations, highlighting the need for targeted experimental validation .

Q. How can catalyst formulations be optimized for direct DME synthesis from CO₂-rich syngas?

Bifunctional catalysts (e.g., Cu-ZnO/Al₂O₃ with zeolites) require balancing methanol synthesis and dehydration activities. Parametric studies reveal optimal Cu/Zn ratios (2:1) and acidic site densities (0.5 mmol/g) to maximize CO₂ conversion (>70%) and DME selectivity (>80%). In-situ DRIFTS and isotopic labeling elucidate mechanistic steps, such as formate intermediate formation .

Q. Data-Driven Analysis

Table 1: Key Experimental and Modeled Parameters in DME Oxidation

ParameterExperimental RangeModel PredictionsDiscrepancy SourceReference
CH₂O (500–600 K)0.001–0.002 molUnderpredictedCompeting CH₃OCHO pathways
H₂O₂ (ε = 0.2, 600 K)0.0005 molOverestimatedO₂ addition kinetics
Ignition delay (25 bar)1.2–2.5 ms±10% accuracyAdiabatic assumption in RCM

Table 2: Reactor Design Criteria for Sorption-Enhanced DME Synthesis

ParameterOptimal RangeImpact on YieldReference
Adsorbent cycle time5–10 minMinimizes steam poisoning
CO₂:H₂ ratio1:3Maximizes DME selectivity
Regeneration pressure0.1–0.5 barEnhances H₂O removal

Q. Methodological Recommendations

  • For oxidation studies : Combine JSR experiments with cw-CRDS for real-time CH₂O and H₂O₂ quantification .
  • For synthesis optimization : Use transient kinetic analysis (TKA) to decouple methanol synthesis and dehydration rates .
  • For model validation : Apply Spearman rank correlation coefficients (RCC > 0.2) to identify rate-limiting reactions in global sensitivity analyses .

Properties

IUPAC Name

methoxymethane
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InChI

InChI=1S/C2H6O/c1-3-2/h1-2H3
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InChI Key

LCGLNKUTAGEVQW-UHFFFAOYSA-N
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Canonical SMILES

COC
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Molecular Formula

C2H6O, Array, CH3OCH3
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DSSTOX Substance ID

DTXSID8026937
Record name Dimethyl ether
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Molecular Weight

46.07 g/mol
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Physical Description

Dimethyl ether is a colorless gas with a faint ethereal odor. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air. Any leak can be either liquid or vapor. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Gas or Vapor; Liquid, Colorless compressed gas or liquid with a slight ether-like odor; [HSDB], COLOURLESS GAS WITH CHARACTERISTIC ODOUR.
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Boiling Point

-8 °F at 760 mmHg (NTP, 1992), -24.82 °C, -23.6 °C
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Flash Point

25 °F (NTP, 1992), -42 °F (closed cup), Flammable gas
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Solubility

1 vol water takes up 37 vol gas, Sol in ether, acetone, chloroform; ethyl alcohol, SOL IN ORG SOLVENTS EXCEPT FOR POLYALCOHOLS, Soluble in oxygenated solvents, In water, 4.6X10+4 mg/L at 25 °C, Solubility in water, g/100ml: 2.4
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Density

0.724 at -12.46 °F (USCG, 1999) - Less dense than water; will float, 1.91855 g/L at 1 atm and 25 °C, Relative density (water = 1): 0.61
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Vapor Density

1.617 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.6 (Air = 1), Relative vapor density (air = 1): 1.6
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Vapor Pressure

2.128 mmHg (NTP, 1992), 4450.0 [mmHg], 4450 mm Hg at 25 °C
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Color/Form

COLORLESS GAS @ USUAL TEMP, BUT EASILY CONDENSIBLE, Colorless gas, Colorless compressed gas or liquid

CAS No.

115-10-6
Record name DIMETHYL ETHER
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Record name Methane, 1,1'-oxybis-
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Record name DIMETHYL ETHER
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Record name DIMETHYL ETHER
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Melting Point

-217.3 °F (NTP, 1992), -141.5 °C
Record name DIMETHYL ETHER
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Synthesis routes and methods I

Procedure details

Methyl 7-[3-(4-acetyl-3-hydroxy-2-propyl-phenoxy)propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylate (493 mg) was added to 25 ml of acetone containing 276 mg of anhydrous potassium carbonate and 282 mg of methyl iodide. The mixture was refluxed for about 24 hours and water was added and the mixture was then extracted with ethyl acetate. The extract was dried, the solvent removed under vacuum, and the residual oil was chromatographed over silica gel with a 40/60 mixture of ethyl acetate/hexane to provide pure methyl ether, methyl 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylate.
Name
Methyl 7-[3-(4-acetyl-3-hydroxy-2-propyl-phenoxy)propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylate
Quantity
493 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
282 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

SMTP-0 (50 mg, 78 mmol) was dissolved in acetonitrile (2 mL), and N,N-diisopropylethylamine (50 μl) and trimethylsilyldiazomethane (2.0 M, hexane solution) (150 μl) were added thereto. The mixture was stirred for 24 hours at room temperature. The reaction liquid was concentrated to obtain methyl ether of SMTP-0 (SMTP-0-OMe) (44 mg).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
50 μL
Type
reactant
Reaction Step Two
Quantity
150 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

As compounds having substituent groups on the aromatic ring of a quinolinone, Indian J. Chem., Sect. B, 15B(5), pp. 440-444, 1977, discloses 3,4-dimethoxy-2(1H)-quinolinone, 8-methoxy-3-methoxy-4-hydroxy-1-methyl-2(1H)-quinolinone, and a methyl ether thereof, 8-methoxy-3,4-dimethoxy-1-methyl-2(1H)-quinolinone as compounds obtained from the bark of Chloroxylon swietenia DC.
[Compound]
Name
aromatic ring
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCCCCCCC(C)=C(C)c1cc(O)cc(O)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Top-N result to add to graph 6

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ZINC cyanide
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Dimethyl ether
ZINC cyanide
Dimethyl ether
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ZINC cyanide
ZINC cyanide
Dimethyl ether
ZINC cyanide
ZINC cyanide
Dimethyl ether
ZINC cyanide
ZINC cyanide
Dimethyl ether

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